Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-
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Description
“Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is also known as "2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide" . It is an organic compound with the molecular formula C11H16N2O3S .
Molecular Structure Analysis
The molecular structure of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” consists of a propanamide backbone with a 4-sulfamoylphenyl group attached to the nitrogen atom . The molecular weight is approximately 256.32 Da .Physical And Chemical Properties Analysis
The melting point of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is 228-229°C . The InChI code for this compound is "1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)" .Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the metabolism of drugs, including compounds related to "Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-." A study demonstrated the use of Actinoplanes missouriensis for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, providing insight into the metabolic pathways and facilitating the full structure characterization of metabolites through nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Pharmacokinetics and Metabolism Studies
Pharmacokinetic and metabolism studies of selective androgen receptor modulators (SARMs) have revealed the molecular properties and metabolic profile of "Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-" derivatives. These studies provide a comprehensive understanding of the drug's behavior in biological systems, including absorption, distribution, metabolism, and excretion processes (Wu et al., 2006).
Quantum Chemical Studies
Quantum chemical studies have explored the molecular properties of drugs like "Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-," assessing their potential as anti-carcinoma agents. Such studies evaluate the steric energy and most energetically favorable conformations, contributing to the understanding of drug-receptor interactions at the molecular level (Otuokere & Amaku, 2015).
TRPV1 Antagonism
Research on 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides has identified potent transient receptor potential vanilloid 1 (TRPV1) antagonists. These compounds have shown significant analgesic activity in rat models, highlighting the therapeutic potential of "Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-" derivatives in pain management (Kim et al., 2012).
Viral DNA Maturation Inhibition
A novel inhibitor targeting cytomegalovirus (CMV) replication has been discovered, elucidating the role of "Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-" derivatives in inhibiting viral DNA maturation and packaging. This research provides a foundation for developing antiviral therapies (Buerger et al., 2001).
properties
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHPZBGPXIXCQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390682 |
Source
|
Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
CAS RN |
114841-20-2 |
Source
|
Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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